molecular formula C20H20N2O4S2 B3594282 N1,N3-DIBENZYLBENZENE-1,3-DISULFONAMIDE

N1,N3-DIBENZYLBENZENE-1,3-DISULFONAMIDE

Cat. No.: B3594282
M. Wt: 416.5 g/mol
InChI Key: HLSAADYNJCVPJA-UHFFFAOYSA-N
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Description

N1,N3-Dibenzylbenzene-1,3-disulfonamide is a symmetrically substituted benzene-1,3-disulfonamide derivative featuring benzyl groups attached to the sulfonamide nitrogen atoms. This compound belongs to a broader class of disulfonamides, which are widely studied for their catalytic and synthetic utility in organic chemistry. These derivatives are characterized by high thermal stability (melting points >280°C) and well-defined spectral properties, making them suitable for applications in catalysis and materials science .

Properties

IUPAC Name

1-N,3-N-dibenzylbenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c23-27(24,21-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)28(25,26)22-16-18-10-5-2-6-11-18/h1-14,21-22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSAADYNJCVPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-dibenzylbenzene-1,3-disulfonamide typically involves the reaction of benzene-1,3-disulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature to ensure optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1,N3-Dibenzylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1,N3-dibenzylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyl groups can interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromine) increase melting points and thermal stability due to enhanced intermolecular interactions.
  • Bulkier substituents (e.g., benzyl) may reduce crystallinity compared to smaller groups (e.g., methyl), as seen in the lower melting point of N1,N3-di-p-tolyl (282–284°C) vs. N1,N3-bis(4-bromophenyl) (315–318°C) .
  • Spectral trends : Aromatic proton shifts in 1H NMR correlate with substituent electronic effects (e.g., downfield shifts for electron-withdrawing groups) .

Halogenated Derivatives (TBBDA and PBBS)

  • N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA): Acts as a brominating agent and Lewis acid catalyst in Friedlander quinoline synthesis, achieving >90% yields under solvent-free conditions . Enables one-pot synthesis of benzimidazoles and 1,5-benzodiazepines at room temperature via electrophilic activation of intermediates .
  • Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) :
    • Superior recyclability (>5 cycles) compared to TBBDA due to polymeric structure .
    • Efficient in acetylation and formylation reactions under microwave irradiation .

Non-Halogenated Derivatives

  • N1,N3-Dicarbamimidoylbenzene-1,3-disulfonamide (DCMBA): Used in layered double hydroxide (LDH) nanocomposites for eco-friendly synthesis of pyrazole derivatives, emphasizing selectivity over reactivity .

Comparison with this compound :

  • The dibenzyl variant’s lack of halogens likely reduces electrophilic activity but may improve solubility in non-polar solvents.
  • Predicted applications include catalysis in sterically demanding reactions, though direct evidence is absent in the provided literature.

Reaction Efficiency and Green Chemistry

  • TBBDA/PBBS: Enable solvent-free or aqueous reactions with short reaction times (e.g., 20–40 minutes for quinoline synthesis) .
  • DCMBA-based catalysts : Achieve 85–95% yields in multicomponent reactions under mild conditions, aligning with green chemistry principles .
  • Non-halogenated analogs: Less reactive but may reduce toxicity and environmental impact compared to brominated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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